(S)-1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine hydrochloride
Overview
Description
(S)-1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine hydrochloride: is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a piperidine ring, a methoxybenzenesulfonyl group, and an amine group, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxybenzenesulfonyl chloride and piperidin-3-ylamine as the primary starting materials.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under anhydrous conditions. The temperature is maintained at a range of 0°C to room temperature to control the reaction rate and prevent side reactions.
Catalysts: A base such as triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during the reaction and to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and consistency in the manufacturing process.
Chemical Reactions Analysis
(S)-1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can be performed to convert the sulfonyl group to a sulfide or sulfoxide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols are used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Sulfonyl chlorides, sulfones, and sulfoxides.
Reduction Products: Sulfides and sulfoxides.
Substitution Products: Various amides, esters, and thioesters.
Scientific Research Applications
(S)-1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine hydrochloride: has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme inhibitors and receptor binding assays.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which (S)-1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as a leaving group in substitution reactions, while the amine group can participate in hydrogen bonding and other interactions with biological molecules. The exact mechanism may vary depending on the specific application and the molecular environment.
Comparison with Similar Compounds
(S)-1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine hydrochloride: can be compared with other similar compounds such as:
2-Methoxybenzenesulfonyl chloride
Piperidine-1-sulfonyl chloride
3-Methoxybenzenesulfonyl chloride
Uniqueness: The presence of the piperidine ring and the specific position of the methoxy group on the benzene ring make this compound unique compared to other similar compounds. This structural difference can influence its reactivity and biological activity.
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Properties
IUPAC Name |
(3S)-1-(2-methoxyphenyl)sulfonylpiperidin-3-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S.ClH/c1-17-11-6-2-3-7-12(11)18(15,16)14-8-4-5-10(13)9-14;/h2-3,6-7,10H,4-5,8-9,13H2,1H3;1H/t10-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDHGPAQYMSYIO-PPHPATTJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCCC(C2)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCC[C@@H](C2)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.81 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947532-54-9 | |
Record name | 3-Piperidinamine, 1-[(2-methoxyphenyl)sulfonyl]-, hydrochloride (1:1), (3S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=947532-54-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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